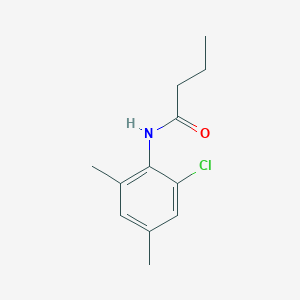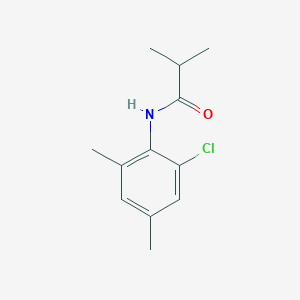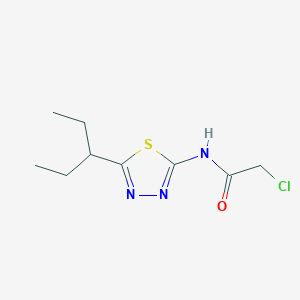![molecular formula C12H15BrN2O B7458848 1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
1-[(5-Bromopyridin-3-yl)carbonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromopyridin-3-yl)carbonyl]azepane, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPCA is a heterocyclic compound that belongs to the azepane family, and its unique chemical structure makes it an attractive candidate for various research applications. In
作用機序
The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the progression and metastasis of cancer cells. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory properties, and potential neuroprotective effects. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of HDAC6 and MMPs, which are involved in cancer progression and metastasis. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. However, one limitation of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are many future directions for the research and development of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane. One future direction is the exploration of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more efficient synthesis methods for 1-[(5-Bromopyridin-3-yl)carbonyl]azepane could make it more accessible for research and development. Another future direction is the investigation of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in combination with other drugs or therapies to enhance its efficacy. Overall, the potential applications of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in drug discovery and development make it an exciting area of research for the scientific community.
合成法
1-[(5-Bromopyridin-3-yl)carbonyl]azepane can be synthesized using a variety of methods, including the reaction of 5-bromonicotinic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 5-bromonicotinoyl chloride with 1-azepanamine. The synthesis of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is a multistep process that requires expertise in organic chemistry.
科学的研究の応用
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of certain enzymes, such as HDAC6 and MMPs, which are involved in cancer progression and metastasis. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
azepan-1-yl-(5-bromopyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSILIDRNTOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-3-yl)carbonyl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


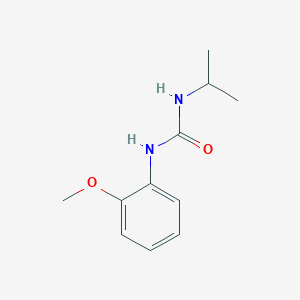


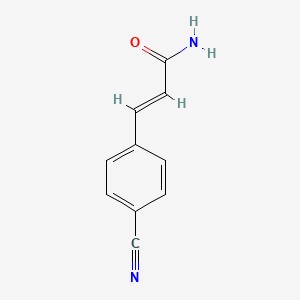

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
